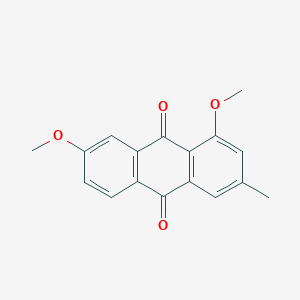
1,7-Dimethoxy-3-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dimethoxy-3-methylanthracene-9,10-dione is an anthraquinone derivative, a class of compounds known for their diverse biological activities and industrial applications. Anthraquinones are characterized by their 9,10-dioxoanthracene core, and their derivatives are often modified through various enzymatic reactions such as methylation and oxidation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethoxy-3-methylanthracene-9,10-dione typically involves the methylation of anthraquinone derivatives. One common method includes the reaction of 1,7-dihydroxy-3-methylanthracene-9,10-dione with methanol in the presence of a strong acid catalyst . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product .
化学反応の分析
Types of Reactions
1,7-Dimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine, bromine, nitric acid.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which are often used in further chemical synthesis and industrial applications .
科学的研究の応用
1,7-Dimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,7-Dimethoxy-3-methylanthracene-9,10-dione involves its interaction with cellular pathways and molecular targets. It is known to exert its effects through the modulation of oxidative stress pathways, particularly by influencing the activity of enzymes involved in the production and scavenging of reactive oxygen species (ROS). This compound can activate signaling pathways such as the AMPK/Nrf2 pathway, which plays a crucial role in cellular defense mechanisms against oxidative damage .
類似化合物との比較
Similar Compounds
- 1,7-Dihydroxy-3-methylanthracene-9,10-dione
- 1,8-Dimethoxy-3-methylanthracene-9,10-dione
- 2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione
Uniqueness
1,7-Dimethoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at positions 1 and 7, along with a methyl group at position 3, contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
63561-76-2 |
|---|---|
分子式 |
C17H14O4 |
分子量 |
282.29 g/mol |
IUPAC名 |
1,7-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-9-6-13-15(14(7-9)21-3)17(19)12-8-10(20-2)4-5-11(12)16(13)18/h4-8H,1-3H3 |
InChIキー |
PCSSVAUROMDGFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=CC(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


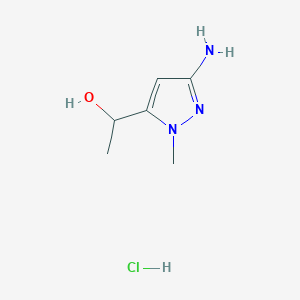
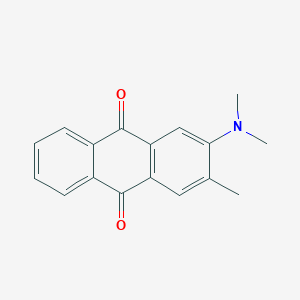
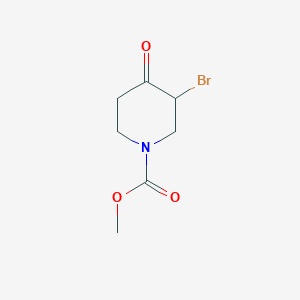

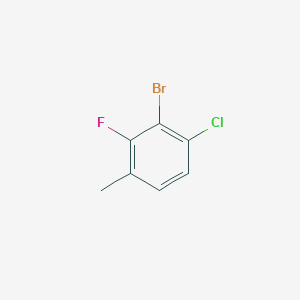
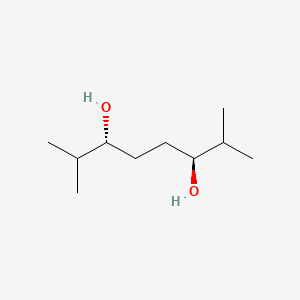
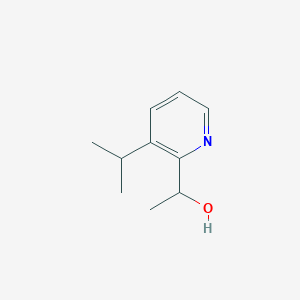
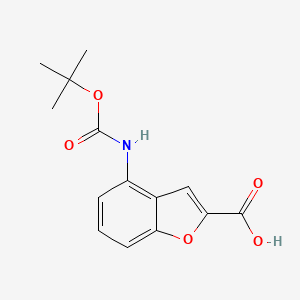
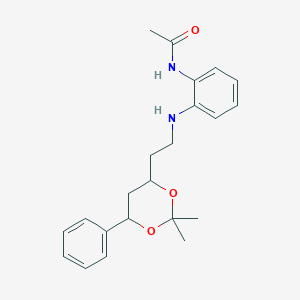
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
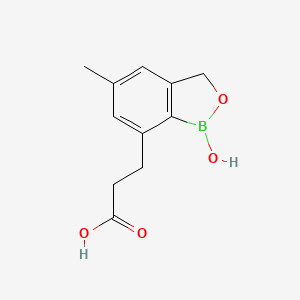

![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)

